molecular formula C8H8BFO3 B2965446 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-12-0

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B2965446
CAS No.: 947165-12-0
M. Wt: 181.96
InChI Key: CLDUWYKGTFMIOK-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative. Benzoxaboroles are a class of boron-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and boron atoms in the structure imparts unique reactivity and biological activity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorinated benzene derivative.

    Boron Introduction: The boron atom is introduced into the benzene ring through a borylation reaction, often using boronic acids or boronate esters.

    Cyclization: The cyclization step involves the formation of the benzoxaborole ring. This can be achieved through various cyclization reactions, such as intramolecular condensation or cycloaddition reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the boron-containing ring or the fluorinated benzene ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced benzoxaborole derivatives.

    Substitution: Formation of substituted benzoxaborole derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.

    Materials Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

    Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-methyluracil: A fluorinated uracil derivative with similar fluorine substitution.

    5-Fluoro-1,3,6-trimethyluracil: Another fluorinated uracil derivative with multiple methyl groups.

    Fluorinated Quinolines: Compounds with a quinoline ring and fluorine substitution, known for their biological activity.

Uniqueness

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both boron and fluorine atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUWYKGTFMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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